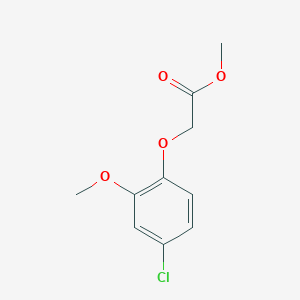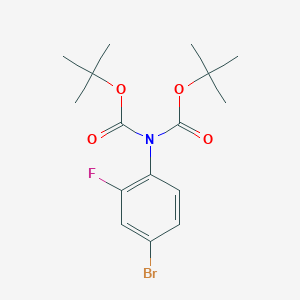
Zinc,(2-chlorophenyl)iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc,(2-chlorophenyl)iodo- is an organozinc compound that features a zinc atom bonded to a 2-chlorophenyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2-chlorophenyl)iodo- typically involves the reaction of 2-chloroiodobenzene with zinc in the presence of a suitable catalyst. . This reaction is carried out under mild conditions and is known for its efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of Zinc,(2-chlorophenyl)iodo- may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Zinc,(2-chlorophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding zinc hydride derivatives.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include zinc oxide derivatives, zinc hydride derivatives, and various substituted 2-chlorophenyl compounds.
Scientific Research Applications
Zinc,(2-chlorophenyl)iodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: Zinc,(2-chlorophenyl)iodo- is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Zinc,(2-chlorophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the reactive zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Zinc,(2-bromophenyl)iodo-: Similar in structure but with a bromine atom instead of chlorine.
Zinc,(2-fluorophenyl)iodo-: Features a fluorine atom instead of chlorine.
Zinc,(2-methylphenyl)iodo-: Contains a methyl group instead of chlorine.
Uniqueness
Zinc,(2-chlorophenyl)iodo- is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and the types of reactions it can undergo. The chlorine atom can also affect the compound’s physical and chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C6H4ClIZn |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
zinc;chlorobenzene;iodide |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
NNTCIUUTIPRDJR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)

![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)


![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)






